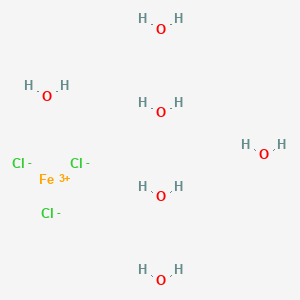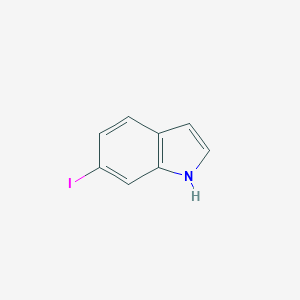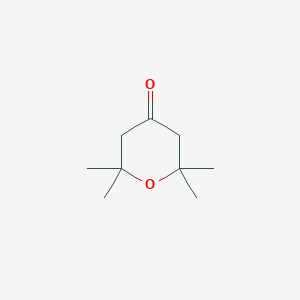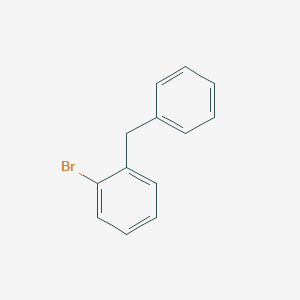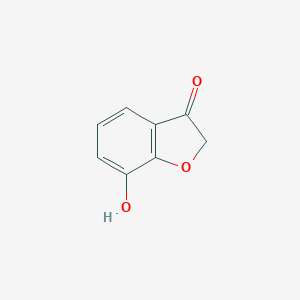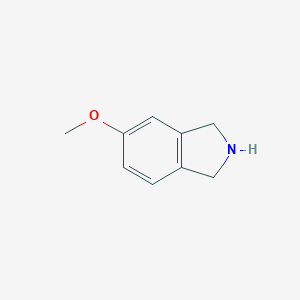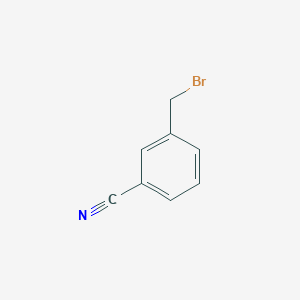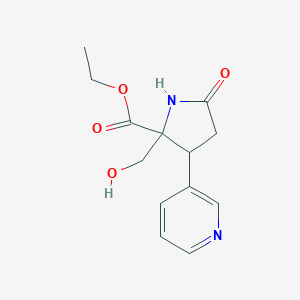
Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate, also known as EPYC, is a chemical compound that has shown potential in various scientific research applications. It is a pyrrolidine-based compound that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate is not fully understood, but it is believed to act by modulating various signaling pathways in the cells. It has been reported to activate the JNK pathway, which plays a crucial role in inducing cell death in cancer cells. Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has also been reported to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In addition, Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has been reported to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has been reported to have various biochemical and physiological effects, including the inhibition of cell growth and induction of cell death in cancer cells. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has been reported to reduce oxidative stress and improve mitochondrial function in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, it also has some limitations, including its poor solubility in water and limited availability.
Direcciones Futuras
For Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate research include the development of more efficient synthesis methods, identification of its molecular targets, and evaluation of its pharmacokinetic properties.
Métodos De Síntesis
Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has been synthesized using different methods, including the reaction of pyrrolidine-2-carboxylic acid with ethyl chloroformate and 3-hydroxymethyl-5-pyridin-3-ylpyrrolidine-2-carboxylic acid with ethyl chloroformate. The synthesis method involves the use of various reagents and solvents, and the reaction conditions are optimized to obtain the desired product.
Aplicaciones Científicas De Investigación
Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has shown potential in various scientific research applications, including the treatment of cancer, inflammation, and neurodegenerative diseases. It has been reported to exhibit anticancer activity by inducing cell death in cancer cells. Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
18707-23-8 |
|---|---|
Nombre del producto |
Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate |
Fórmula molecular |
C13H16N2O4 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c1-2-19-12(18)13(8-16)10(6-11(17)15-13)9-4-3-5-14-7-9/h3-5,7,10,16H,2,6,8H2,1H3,(H,15,17) |
Clave InChI |
KAZXLVIZIATVAZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(CC(=O)N1)C2=CN=CC=C2)CO |
SMILES canónico |
CCOC(=O)C1(C(CC(=O)N1)C2=CN=CC=C2)CO |
Sinónimos |
2-(Hydroxymethyl)-5-oxo-3-(3-pyridyl)pyrrolidine-2-carboxylic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



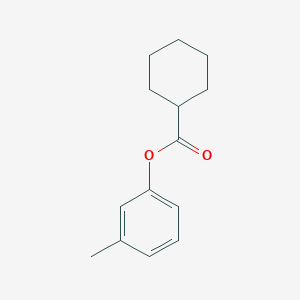
![8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B105588.png)
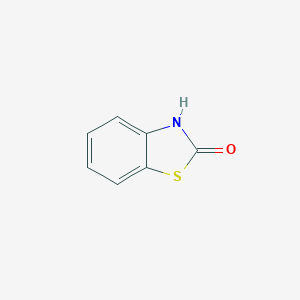
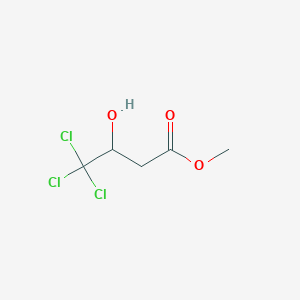
![6,8-Difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B105603.png)
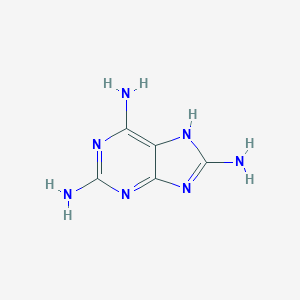
![Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate](/img/structure/B105605.png)
